(Z)-N'-(1-(4-bromophenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
CAS No.: 403659-99-4
Cat. No.: VC5575675
Molecular Formula: C15H17BrN4O
Molecular Weight: 349.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403659-99-4 |
|---|---|
| Molecular Formula | C15H17BrN4O |
| Molecular Weight | 349.232 |
| IUPAC Name | N-[(Z)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10- |
| Standard InChI Key | UYASNHQOSVSWDZ-YVLHZVERSA-N |
| SMILES | CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key components:
-
A 1H-pyrazole-5-carbohydrazide backbone, which provides hydrogen-bonding sites via the hydrazide (–NH–N=O) and pyrazole nitrogen atoms.
-
A 4-bromophenyl group attached via an ethylidene bridge, enhancing lipophilicity and influencing π-π stacking interactions.
-
An isopropyl substituent at the pyrazole’s 3-position, contributing steric bulk and modulating solubility .
The (Z)-configuration of the ethylidene group (C=N) ensures specific spatial alignment, critical for molecular recognition in biological systems.
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis typically proceeds via a three-step protocol:
-
Formation of the pyrazole core: Cyclocondensation of β-diketones with hydrazines yields 3-isopropyl-1H-pyrazole-5-carboxylic acid.
-
Hydrazide derivation: Reaction with hydrazine hydrate converts the carboxylic acid to the corresponding carbohydrazide.
-
Schiff base formation: Condensation with 4-bromoacetophenone in ethanol under reflux introduces the (Z)-configured ethylidene group.
Critical Parameters:
-
Solvent: Ethanol or methanol facilitates imine formation while minimizing side reactions.
-
Temperature: Reflux conditions (78–80°C) optimize reaction kinetics .
-
Catalysis: Acidic catalysts (e.g., glacial acetic acid) enhance Schiff base yield.
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unreported, predictions based on structural analogs suggest:
-
Lipophilicity: Elevated logP values (~3.0) indicate preferential solubility in organic solvents (e.g., DMSO, ethanol) over aqueous media .
-
Thermal Stability: Pyrazole derivatives generally exhibit decomposition temperatures >200°C, suggesting robustness in solid-state storage .
Spectroscopic Characterization
-
IR Spectroscopy: Key absorptions include:
-
N–H stretch (hydrazide): ~3250 cm⁻¹
-
C=O (amide I): ~1670 cm⁻¹
-
C=N (imine): ~1600 cm⁻¹
-
-
NMR:
Biological Activity and Mechanisms
Anticancer Activity (Hypothesized)
While direct evidence is lacking, mechanistic parallels exist:
-
Apoptosis Induction: Pyrazole derivatives activate caspase-3/7 pathways in HeLa cells (IC₅₀: 12–18 µM).
-
Kinase Inhibition: The bromophenyl group may intercalate into ATP-binding pockets of tyrosine kinases.
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for optimizing pharmacokinetic profiles in drug discovery .
-
Prodrug Potential: Hydrazide group allows conjugation with targeting moieties (e.g., folate ligands).
Material Science
-
Coordination Polymers: The bromine atom and hydrazide group enable metal-organic framework (MOF) synthesis for gas storage .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume